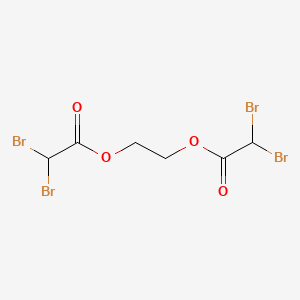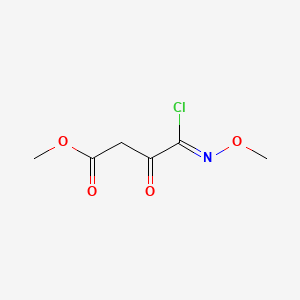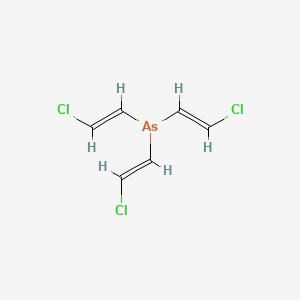
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate: is a chemical compound that belongs to the class of organic compounds known as dialkyl ethers. These compounds are characterized by the presence of two alkyl groups attached to an oxygen atom. The compound is often used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate typically involves the reaction of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol with stearic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using industrial-scale distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products:
Oxidation: Stearic acid and other carboxylic acids.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Various substituted esters and ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: In biological research, the compound is used as a surfactant and emulsifying agent. It helps in the stabilization of biological samples and is used in the formulation of various biological assays.
Medicine: The compound is explored for its potential use in drug delivery systems. Its ability to form stable emulsions makes it a candidate for encapsulating and delivering therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of cosmetics and personal care products. It acts as an emulsifier and stabilizer in creams, lotions, and other formulations.
Wirkmechanismus
The mechanism of action of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate involves its interaction with various molecular targets. As a surfactant, it reduces the surface tension between different phases, allowing for the formation of stable emulsions. This property is particularly useful in drug delivery systems, where the compound helps in the encapsulation and controlled release of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
- 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol
- 3,6,9,12,15,18-Hexaoxaicosane-1,20-diamine
- Amino-PEG6-amine
- Amino-PEG7-amine
Comparison: Compared to similar compounds, 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate is unique due to its ester functional groups. These groups impart specific chemical properties, such as increased hydrophobicity and the ability to form stable emulsions. This makes it particularly useful in applications where surfactant properties are desired, such as in cosmetics and drug delivery systems.
Eigenschaften
CAS-Nummer |
97467-66-8 |
|---|---|
Molekularformel |
C50H98O10 |
Molekulargewicht |
859.3 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C50H98O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-49(51)59-47-45-57-43-41-55-39-37-53-35-36-54-38-40-56-42-44-58-46-48-60-50(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3 |
InChI-Schlüssel |
UIXPZXWQZJBLMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


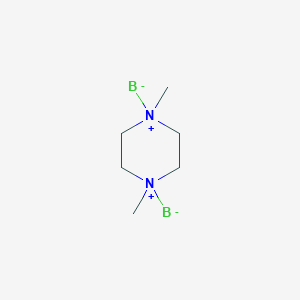

![8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL](/img/structure/B12683639.png)
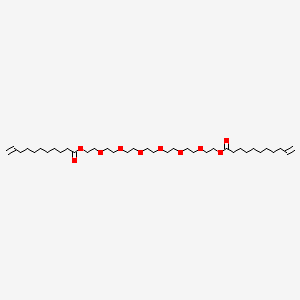
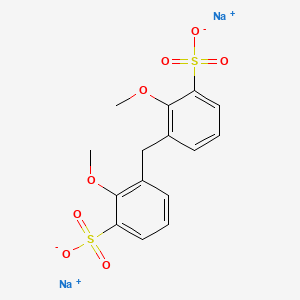
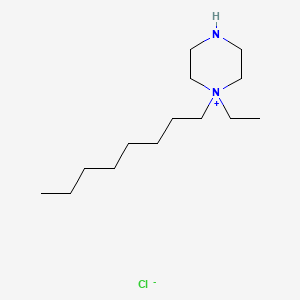
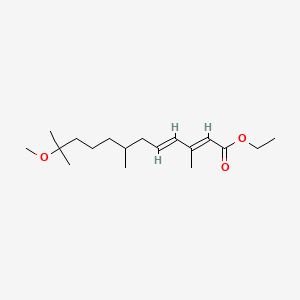

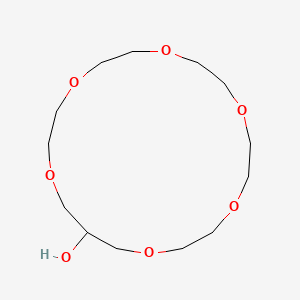
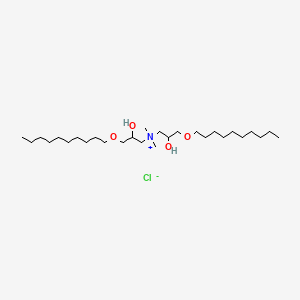
![8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane](/img/structure/B12683696.png)
